molecular formula C19H32O2 B1600260 5alpha-Androstane-3alpha,17alpha-diol CAS No. 6165-21-5

5alpha-Androstane-3alpha,17alpha-diol

Cat. No. B1600260
CAS RN: 6165-21-5
M. Wt: 292.5 g/mol
InChI Key: CBMYJHIOYJEBSB-CUZKMJQKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5alpha-Androstane-3alpha,17alpha-diol, also known as dihydroandrosterone, is a major metabolite of testosterone with androgenic activity . It belongs to the class of organic compounds known as androgens and derivatives, which are 3-hydroxylated C19 steroid hormones . These compounds are known to favor the development of masculine characteristics and also show profound effects on scalp and body hair in humans .


Molecular Structure Analysis

The molecular formula of 5alpha-Androstane-3alpha,17alpha-diol is C19H32O2 . It is an androstane sulfate that is 5α-androstan-3α,17α-diol in which one of the hydroxy hydrogens has been replaced by a sulfo group .

Scientific Research Applications

Prostate Cancer Cell Proliferation

5alpha-Androstane-3alpha,17beta-diol (3alpha-diol) has been identified as capable of stimulating prostate cell proliferation. It appears to activate pathways similar to those stimulated by epidermal growth factor (EGF) in human prostate cancer LNCaP cells, suggesting a role in cancer biology and treatment research (Zimmerman et al., 2004).

Testicular Steroid Synthesis

Research on tammar wallaby pouch young testes indicates that 5alpha-Androstane-3alpha,17beta-diol (5alpha-adiol) is formed through a pathway involving various intermediates like 5alpha-pregnane-3alpha,17alpha-diol-20-one. This finding is significant for understanding steroid biosynthesis in mammals (Wilson et al., 2003).

Steroid Metabolism in Immature Mice

In studies involving immature mouse testes, 5alpha-Androstane-3alpha,17beta-diol (androstanediol) was found to be predominantly formed through pathways involving testosterone and dihydrotestosterone. This research provides insights into the role of androstanediol in steroid metabolism during development (Mahendroo et al., 2004).

Receptor Interaction in Canine Prostate

A specific receptor protein for 5alpha-Androstane-3alpha, 17alpha-diol has been identified in the cytoplasmic extracts of normal and hyperplastic canine prostates. This discovery could be significant for understanding androgen receptor interactions in prostate health and disease (Evans & Pierrepoint, 1975).

Metabolism and Binding in Rats

Research on rats has demonstrated the binding and metabolism of 5alpha-androstane-3alpha, 17 beta-diol in the prostate and seminal vesicles, offering insights into its biological effects and the potential for therapeutic applications (Krieg et al., 1975).

properties

IUPAC Name

(3R,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMYJHIOYJEBSB-CUZKMJQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312112
Record name 5α-Androstane-3α,17α-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5alpha-Androstane-3alpha,17alpha-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000458
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5alpha-Androstane-3alpha,17alpha-diol

CAS RN

6165-21-5
Record name 5α-Androstane-3α,17α-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6165-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5alpha-Androstan-3alpha,17alpha-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006165215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5α-Androstane-3α,17α-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANDROSTANE-3,17-DIOL, (3.ALPHA.,5.ALPHA.,17.ALPHA.)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M93TN23J9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5alpha-Androstane-3alpha,17alpha-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000458
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5alpha-Androstane-3alpha,17alpha-diol
Reactant of Route 2
5alpha-Androstane-3alpha,17alpha-diol
Reactant of Route 3
5alpha-Androstane-3alpha,17alpha-diol
Reactant of Route 4
5alpha-Androstane-3alpha,17alpha-diol
Reactant of Route 5
5alpha-Androstane-3alpha,17alpha-diol
Reactant of Route 6
5alpha-Androstane-3alpha,17alpha-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.